PRN694
PRN694
PRN694 is a highly selective and potent covalent inhibitor of Tec kinases IL-2-inducible T cell kinase (ITK) and resting lymphocyte kinase (RLK). It inhibits Th1 and Th17 differentiation and cytokine production.
Brand Name:
Vulcanchem
CAS No.:
1575818-46-0
VCID:
VC0540208
InChI:
InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1
SMILES:
CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C
Molecular Formula:
C28H35F2N5O2S
Molecular Weight:
543.67
PRN694
CAS No.: 1575818-46-0
Inhibitors
VCID: VC0540208
Molecular Formula: C28H35F2N5O2S
Molecular Weight: 543.67
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1575818-46-0 |
---|---|
Product Name | PRN694 |
Molecular Formula | C28H35F2N5O2S |
Molecular Weight | 543.67 |
IUPAC Name | 5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1 |
Standard InChIKey | NXTKFBGDLDPFLB-PKOBYXMFSA-N |
SMILES | CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C |
Appearance | Solid powder |
Description | PRN694 is a highly selective and potent covalent inhibitor of Tec kinases IL-2-inducible T cell kinase (ITK) and resting lymphocyte kinase (RLK). It inhibits Th1 and Th17 differentiation and cytokine production. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | PRN694; PRN-694; PRN 694; |
Reference | 1: Fuhriman JM, Winge MCG, Haberstock-Debic H, Funk JO, Bradshaw JM, Marinkovich MP. ITK and RLK inhibitor PRN694 improves skin disease in two mouse models of psoriasis. J Invest Dermatol. 2017 Nov 9. pii: S0022-202X(17)33145-7. doi: 10.1016/j.jid.2017.10.029. [Epub ahead of print] PubMed PMID: 29129599. 2: Cho HS, Shin HM, Haberstock-Debic H, Xing Y, Owens TD, Funk JO, Hill RJ, Bradshaw JM, Berg LJ. A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression. J Immunol. 2015 Nov 15;195(10):4822-31. doi: 10.4049/jimmunol.1501828. Epub 2015 Oct 14. PubMed PMID: 26466958; PubMed Central PMCID: PMC4635571. 3: Zhong Y, Dong S, Strattan E, Ren L, Butchar JP, Thornton K, Mishra A, Porcu P, Bradshaw JM, Bisconte A, Owens TD, Verner E, Brameld KA, Funk JO, Hill RJ, Johnson AJ, Dubovsky JA. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694. J Biol Chem. 2015 Mar 6;290(10):5960-78. doi: 10.1074/jbc.M114.614891. Epub 2015 Jan 15. PubMed PMID: 25593320; PubMed Central PMCID: PMC4358234. |
PubChem Compound | 90044055 |
Last Modified | Nov 11 2021 |
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